2-(1-(2-(methylthio)nicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(1-(2-(methylthio)nicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with intriguing properties. Its multi-faceted structure, consisting of a nicotinoyl moiety, an azetidine ring, and an isoindoline core, positions it as an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of this compound generally involves multi-step procedures:
Step 1: Preparation of the 2-(methylthio)nicotinoyl intermediate, typically through the methylation of 2-mercaptonicotinic acid.
Step 2: Formation of the azetidine ring via cyclization reactions involving appropriate dihalides or equivalent precursors.
Step 3: Integration of the azetidine intermediate with the isoindoline moiety, possibly through nucleophilic substitution or condensation reactions.
Industrial Production Methods:
Industrial-scale production may streamline these processes through:
Optimizing reaction conditions to maximize yield and purity.
Employing catalytic agents to enhance reaction efficiency.
Utilizing continuous flow reactors to maintain consistent reaction environments.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfur group can be oxidized to form sulfoxides or sulfones under appropriate oxidative conditions.
Reduction: Nitrogen-containing rings can undergo reduction to yield amines or partially saturated derivatives.
Substitution: Various substitutions can occur at the nitrogen or carbon atoms within the azetidine and isoindoline rings.
Common Reagents and Conditions:
Oxidation: Use of hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA).
Reduction: Employing lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogenation conditions.
Substitution: Halogenating agents, strong bases, or nucleophiles such as alkyl/aryl halides.
Major Products Formed:
Sulfoxides/Sulfones: Products from oxidation reactions.
Amines: Products from reduction processes.
Alkylated/Arylated derivatives: Resulting from substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Acts as an intermediate in multi-step synthesis for more complex molecular structures.
Study of Reaction Mechanisms: Used to elucidate pathways and mechanisms in organic reactions involving heterocycles and nitrogenous compounds.
Biology:
Molecular Probes: Employed in developing probes for studying biological pathways, particularly those involving sulfur and nitrogen metabolism.
Enzyme Inhibition Studies: Serves as a scaffold for designing inhibitors targeting specific enzymes.
Medicine:
Drug Development: Potential precursor or building block for pharmaceuticals, especially those targeting neural or cardiovascular systems.
Antimicrobial Agents: Investigated for antibacterial and antifungal properties due to its unique structural features.
Industry:
Specialty Chemicals: Utilized in manufacturing high-value specialty chemicals for various industrial applications.
Materials Science:
Mechanism of Action
Molecular Targets:
Enzymes: May inhibit or activate specific enzymes through binding to active sites or allosteric sites.
Receptors: Potential interaction with cellular receptors, modulating signaling pathways.
Pathways Involved:
Metabolic Pathways: Impacts pathways involving sulfur metabolism due to its sulfur-containing moiety.
Signal Transduction: Affects signal transduction pathways in cells, influencing cellular responses and functions.
Comparison with Similar Compounds
Thiophene derivatives
Nicotinamide analogs
Azetidine-containing molecules
Comparison Highlights:
Structural Uniqueness: The integration of a sulfur-containing nicotinoyl group with an azetidine and isoindoline core sets it apart from other similar compounds.
Functional Diversity: The presence of multiple reactive sites allows for diverse chemical reactions and potential modifications, making it more versatile than simpler analogs.
Properties
IUPAC Name |
2-[1-(2-methylsulfanylpyridine-3-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-25-15-14(7-4-8-19-15)16(22)20-9-11(10-20)21-17(23)12-5-2-3-6-13(12)18(21)24/h2-4,7-8,11-13H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRBJXKWWOVPOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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